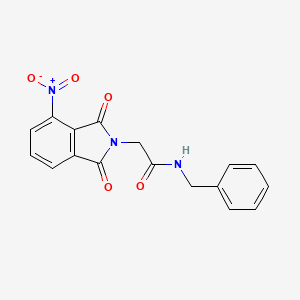![molecular formula C24H36O4 B15014769 (4aR,5aS,9aS,11bR)-9-acetyl-7,9a,11b-trimethylhexadecahydrocyclopenta[1,2]phenanthro[8a,9-b]oxiren-3-yl acetate](/img/structure/B15014769.png)
(4aR,5aS,9aS,11bR)-9-acetyl-7,9a,11b-trimethylhexadecahydrocyclopenta[1,2]phenanthro[8a,9-b]oxiren-3-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (4aR,5aS,9aS,11bR)-9-acetyl-7,9a,11b-trimethylhexadecahydrocyclopenta[1,2]phenanthro[8a,9-b]oxiren-3-yl acetate is a complex organic molecule with a unique structure It belongs to the class of cyclopenta[1,2]phenanthro[8a,9-b]oxiren derivatives, characterized by its acetyl and trimethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4aR,5aS,9aS,11bR)-9-acetyl-7,9a,11b-trimethylhexadecahydrocyclopenta[1,2]phenanthro[8a,9-b]oxiren-3-yl acetate typically involves multiple steps, including the formation of the cyclopenta[1,2]phenanthro[8a,9-b]oxiren core and subsequent functionalization with acetyl and trimethyl groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Analyse Chemischer Reaktionen
Types of Reactions
The compound (4aR,5aS,9aS,11bR)-9-acetyl-7,9a,11b-trimethylhexadecahydrocyclopenta[1,2]phenanthro[8a,9-b]oxiren-3-yl acetate can undergo various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The replacement of one functional group with another, which can be achieved using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (4aR,5aS,9aS,11bR)-9-acetyl-7,9a,11b-trimethylhexadecahydrocyclopenta[1,2]phenanthro[8a,9-b]oxiren-3-yl acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structural features make it a valuable tool for probing enzyme active sites and receptor binding domains.
Medicine
In medicine, this compound has potential applications as a drug candidate. Its ability to interact with specific molecular targets makes it a promising lead compound for the development of new therapeutics.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be exploited to create new polymers, coatings, and other advanced materials.
Wirkmechanismus
The mechanism of action of (4aR,5aS,9aS,11bR)-9-acetyl-7,9a,11b-trimethylhexadecahydrocyclopenta[1,2]phenanthro[8a,9-b]oxiren-3-yl acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (4aR,5aS,9aS,11bR)-9-acetyl-7,9a,11b-trimethylhexadecahydrocyclopenta[1,2]phenanthro[8a,9-b]oxiren-3-yl acetate include other cyclopenta[1,2]phenanthro[8a,9-b]oxiren derivatives with different functional groups.
Uniqueness
What sets this compound apart is its specific combination of acetyl and trimethyl groups, which confer unique chemical and biological properties. These features make it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C24H36O4 |
|---|---|
Molekulargewicht |
388.5 g/mol |
IUPAC-Name |
[(2R,7R,9S,16S)-15-acetyl-2,13,16-trimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadecan-5-yl] acetate |
InChI |
InChI=1S/C24H36O4/c1-13-10-19(14(2)25)22(4)8-7-18-17(21(13)22)11-20-24(28-20)12-16(27-15(3)26)6-9-23(18,24)5/h13,16-21H,6-12H2,1-5H3/t13?,16?,17?,18?,19?,20-,21?,22+,23+,24-/m0/s1 |
InChI-Schlüssel |
PERLHPJYXISCGQ-HOYLQGAGSA-N |
Isomerische SMILES |
CC1CC([C@@]2(C1C3C[C@H]4[C@@]5(O4)CC(CC[C@@]5(C3CC2)C)OC(=O)C)C)C(=O)C |
Kanonische SMILES |
CC1CC(C2(C1C3CC4C5(O4)CC(CCC5(C3CC2)C)OC(=O)C)C)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(E)-[(4-Methylphenyl)imino]methyl]phenyl 3,5-dinitrobenzoate](/img/structure/B15014693.png)
![4-({(E)-[1-(3-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-N-(3,4-dimethylphenyl)benzenesulfonamide](/img/structure/B15014696.png)

![4-{[6-(Phenylamino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]amino}phenol](/img/structure/B15014716.png)
![N'-[(E)-(2,4-dimethoxy-5-nitrophenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide](/img/structure/B15014719.png)
![3,4-dibromo-6-methoxy-2-[(E)-{[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B15014727.png)
![2-bromo-6-[(E)-{[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-3,4-dimethylphenol](/img/structure/B15014737.png)
![4-[(E)-{2-[4-(4-chlorophenyl)-5-phenyl-1,3-thiazol-2-yl]hydrazinylidene}methyl]-2-methoxyphenol](/img/structure/B15014739.png)
![4-[(E)-({2-[(Naphthalen-2-YL)amino]acetamido}imino)methyl]phenyl 2-chlorobenzoate](/img/structure/B15014745.png)
![N-cyclohexyl-4-{(2E)-2-[(2-hydroxynaphthalen-1-yl)methylidene]hydrazinyl}-4-oxobutanamide](/img/structure/B15014747.png)
![2-[(2E)-2-{2-[(2-chlorobenzyl)oxy]benzylidene}hydrazinyl]-N-(2,6-dimethylphenyl)-2-oxoacetamide](/img/structure/B15014754.png)
![4-methoxybenzyl (2E)-2-{4-[(2-chlorophenyl)amino]-4-oxobutan-2-ylidene}hydrazinecarboxylate](/img/structure/B15014759.png)
![2-[(E)-{[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]imino}methyl]-3,4-dibromo-6-methoxyphenol](/img/structure/B15014762.png)
![6-amino-2-ethyl-8-[2-(trifluoromethyl)phenyl]-2,3,8,8a-tetrahydroisoquinoline-5,7,7(1H)-tricarbonitrile](/img/structure/B15014776.png)
